

(R)-1-(3-Bromophenyl)ethanol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(3-Bromophenyl)ethanol

Cat. No.: B144796

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of (R)-1-(3-Bromophenyl)ethanol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for **(R)-1-(3-Bromophenyl)ethanol**. As a chiral building block pivotal in synthetic chemistry, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and effective research. This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a deeper, causal understanding of the recommended protocols, grounded in chemical principles and field-proven best practices.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform the necessary engineering controls and handling procedures.

(R)-1-(3-Bromophenyl)ethanol is a chiral secondary alcohol. The presence of the bromine atom and the hydroxyl group on a benzene ring framework defines its reactivity and physical characteristics.

Table 1: Chemical Identifiers

Identifier	Value	Source
Chemical Name	(R)-1-(3-Bromophenyl)ethanol	[1] [2]
Synonyms	(R)-3-Bromo-alpha-methylbenzyl alcohol, (1R)-1-(3-Bromophenyl)ethanol	[2]
CAS Number	134615-24-0	[1] [2]
Molecular Formula	C ₈ H ₉ BrO	[1] [3] [4]

| Molecular Weight | 201.06 g/mol |[\[1\]](#)[\[3\]](#) |

Table 2: Physical and Chemical Properties | Property | Value | Scientific Rationale and Safety Implication | | :--- | :--- | :--- | | Appearance | Clear colorless liquid |[\[2\]](#) | The liquid state at room temperature necessitates handling procedures that prevent spills and aerosolization. | | Boiling Point | 264 °C |[\[2\]](#) | This high boiling point indicates low volatility under standard ambient conditions, reducing the risk of significant vapor inhalation during brief transfers in open air. However, heating the substance will increase its vapor pressure, mandating the use of a fume hood. | | Density | 1.470 g/cm³ |[\[2\]](#) | Being significantly denser than water, it will sink in aqueous media. This is critical information for planning spill cleanup, especially near drains. | | Flash Point | 114 °C (>230 °F) |[\[2\]](#)[\[5\]](#) | Classified as a combustible liquid, not flammable. The risk of ignition under standard lab temperatures is low, but all sources of ignition should be eliminated when heating the material or in the event of a large spill. |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazards. While data for this specific enantiomer is limited, information from closely related isomers and aggregated notifications provides a reliable hazard profile.

The primary hazards are associated with acute toxicity upon exposure, as well as irritation to the skin, eyes, and respiratory system.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: GHS Hazard Statements

Hazard Class	GHS Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed[6][7] [8]
Acute Toxicity, Dermal	H312	Harmful in contact with skin[6] [7][8]
Skin Irritation	H315	Causes skin irritation[5][6][7]
Eye Irritation	H319	Causes serious eye irritation[5] [6][7]
Acute Toxicity, Inhalation	H332	Harmful if inhaled[7][8]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[5][6][7]

| Flammable Liquids | H226 | Flammable liquid and vapor[3] |

Caption: GHS pictograms for **(R)-1-(3-Bromophenyl)ethanol**.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk during handling and storage.

Protocol 3.1: Engineering Controls - The Primary Barrier

The most effective method of exposure control is to contain the hazard at its source.

- Chemical Fume Hood: All weighing, transferring, and reaction setup involving **(R)-1-(3-Bromophenyl)ethanol** must be performed inside a certified chemical fume hood.
 - Causality: A fume hood provides constant negative pressure, drawing vapors and potential aerosols away from the user's breathing zone. The sash also serves as a physical barrier

against splashes and unforeseen energetic reactions.

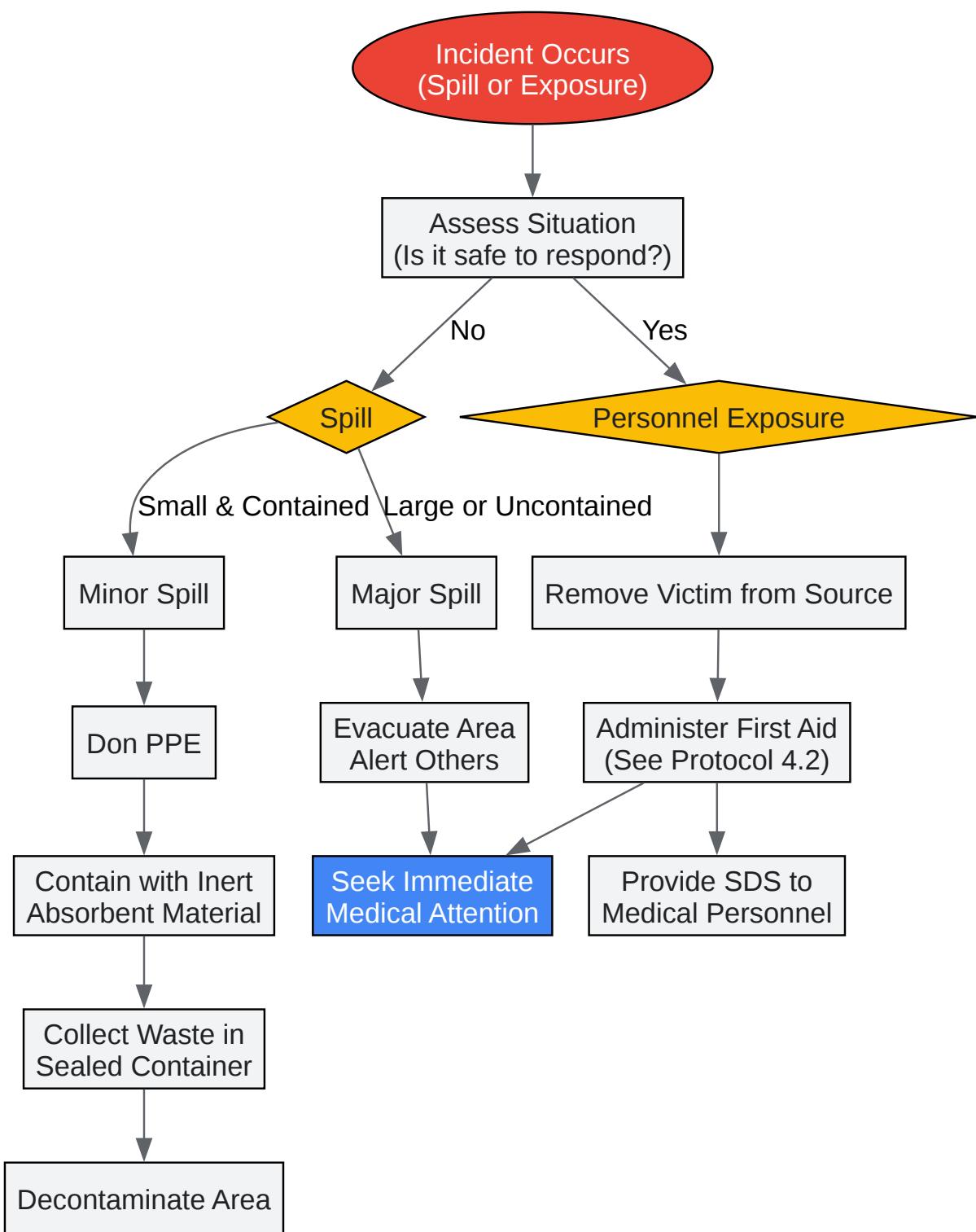
- Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour, to dilute any fugitive emissions that may escape primary containment.

Protocol 3.2: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

Table 4: Recommended Personal Protective Equipment | Body Part | PPE Specification | Rationale and Best Practices | | :--- | :--- | :--- | | Hands | Nitrile rubber gloves (EN 374 compliant) |[\[5\]](#) | Nitrile offers good resistance to halogenated aromatic compounds. Always inspect gloves for tears or pinholes before use. For prolonged contact, consider double-gloving or using thicker gloves and be aware of the manufacturer's specified breakthrough time. | | Eyes/Face | Safety glasses with side shields (ANSI Z87.1) or chemical splash goggles |[\[7\]](#)[\[9\]](#) | Standard prescription glasses are insufficient. Goggles provide a seal around the eyes and are required when there is a significant risk of splashing. | | Body | Flame-resistant laboratory coat | | Protects skin and personal clothing from minor spills and splashes. A flame-resistant coat is prudent given the compound's combustible nature. |

Protocol 3.3: Prudent Storage and Handling Practices


Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

- Storage Conditions: Store containers in a cool, dry, and well-ventilated area, specifically between 2-8°C.[\[2\]](#)
 - Causality: Refrigeration minimizes vapor pressure, reducing the concentration of vapors in the container's headspace and slowing any potential degradation pathways.
- Segregation: Store away from strong oxidizing agents.[\[5\]](#)[\[6\]](#)
 - Causality: Alcohols can react exothermically and potentially violently with strong oxidizers. Segregation prevents accidental mixing and subsequent hazardous reactions.

- Container Integrity: Keep containers tightly sealed when not in use to prevent the escape of vapors and contamination of the material.

Section 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. The following workflow and protocols provide a clear guide to action.

[Click to download full resolution via product page](#)

Caption: Emergency response workflow for incidents.

Protocol 4.1: Accidental Release Measures

- Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Protect: Don appropriate PPE as detailed in Table 4.
- Contain: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
- Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[\[6\]](#)
- Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Protocol 4.2: First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 5: First-Aid Procedures by Exposure Route

Route	Immediate Action
Inhalation	<p>Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][10]</p>
Skin Contact	<p>Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.</p> [6] [10] [11]
Eye Contact	<p>Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.</p> [6] [7] [11]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[\[6\]](#)[\[7\]](#)[\[11\]](#) |

Section 5: Fire Safety and Extinguishing Procedures

While not highly flammable, **(R)-1-(3-Bromophenyl)ethanol** is combustible and requires appropriate fire safety measures.

- Fire Classification: Class B (Flammable/Combustible Liquid).
- Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.

[[6](#)][[7](#)] A water spray can be used to cool fire-exposed containers.

- Expert Insight: Standard firefighting foams can be ineffective against polar solvents like alcohols, as the solvent can break down the foam blanket. Alcohol-resistant aqueous film-forming foam (AR-AFFF) is specifically designed to form a protective membrane, making it the most effective choice for larger fires.

[[12](#)][[13](#)][[14](#)]

- **Unsuitable Media:** Do not use a direct, high-pressure water jet, as it may scatter the burning liquid and spread the fire.
- **Hazardous Combustion Products:** Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[\[5\]](#)
Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[6\]](#)

Section 6: Stability and Reactivity Profile

Understanding a chemical's stability is key to preventing dangerous reactions.

Table 6: Reactivity and Stability Data

Parameter	Information
Chemical Stability	Stable under recommended storage conditions (cool, dry, sealed). [5] [6]
Conditions to Avoid	Excess heat and exposure to ignition sources. [5]
Incompatible Materials	Strong oxidizing agents. [5] [6]

| Hazardous Decomposition | Under fire conditions, forms carbon oxides (CO, CO₂) and hydrogen bromide.[\[5\]](#) |

Section 7: Toxicological Profile

While comprehensive toxicological studies on this specific enantiomer are not widely available, the hazard classifications are based on data from similar compounds and are considered reliable for risk assessment.[\[7\]](#)[\[15\]](#)

- **Routes of Exposure:** The primary routes of occupational exposure are inhalation, skin absorption, and eye contact.
- **Acute Effects:** Exposure can lead to irritation of the respiratory tract, skin, and eyes. Systemic effects from significant absorption via any route can include dizziness, nausea, and

other symptoms consistent with harmful chemical exposure.[\[16\]](#)

- Chronic Effects: Data on long-term exposure is not available. As a matter of good laboratory practice, exposure should always be minimized.
- Carcinogenicity: This product is not listed as a known or anticipated carcinogen by major regulatory agencies.[\[7\]](#)

Conclusion

(R)-1-(3-Bromophenyl)ethanol is a valuable reagent in modern chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles of engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide provides the technical foundation and practical protocols to achieve that standard, empowering scientists to focus on innovation while ensuring a safe laboratory environment.

References

- PubChem. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479. [\[Link\]](#)
- Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [\[Link\]](#)
- Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [\[Link\]](#)
- Angene Chemical. (S)-1-(4-Bromophenyl)
- National Institutes of Health. PubChem Entry for 1-(3-Bromophenyl)ethanol. [\[Link\]](#)
- PubChemLite. 1-(3-bromophenyl)ethanol (C8H9BrO). [\[Link\]](#)
- Chongqing Chemdad Co., Ltd. **(r)-1-(3-bromophenyl)ethanol**. [\[Link\]](#)
- ChemExper. (S)-1-(3-bromophenyl)ethanol SDS Search. [\[Link\]](#)
- U.S. Food and Drug Administration.
- U.S. Fire Administration. Preventing and Controlling Ethanol Fires. [\[Link\]](#)
- Ethanol Emergency Response Coalition. Fire Fighting Foam Principles. [\[Link\]](#)
- Novacool.
- ResearchGate. Extinguishing performance of alcohol-resistant firefighting foams on polar flammable liquid fires. [\[Link\]](#)
- Società Chimica Italiana. FIRE PROTECTION OF BIOETHANOL STORAGE TANKS. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-1-(3-BROMOPHENYL)ETHANOL | 134615-24-0 [chemicalbook.com]
- 2. (R)-1-(3-BROMOPHENYL)ETHANOL Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-(3-bromophenyl)ethanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.ie [fishersci.ie]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. angenechemical.com [angenechemical.com]
- 8. (+/-)-1-(3-Bromophenyl)ethanol | 52780-14-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. aksci.com [aksci.com]
- 12. ethanolresponse.com [ethanolresponse.com]
- 13. researchgate.net [researchgate.net]
- 14. chim.it [chim.it]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(R)-1-(3-Bromophenyl)ethanol safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144796#r-1-3-bromophenyl-ethanol-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com